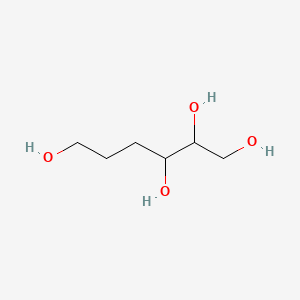

Hexane-1,2,3,6-tetrol

Descripción

Significance within Bio-renewable Chemical Production

The primary significance of Hexane-1,2,3,6-tetrol (B12645697) lies in its potential to be produced from renewable feedstocks, specifically carbohydrates. acs.orgresearchgate.net Research has demonstrated the synthesis of specific stereoisomers of this tetrol, such as (2R,3S)-1,2,3,6-hexanetetrol, from methyl glycosides, which can be sourced from biomass. acs.orgresearchgate.netresearchgate.net This bio-based production pathway is a departure from traditional petrochemical routes for polyol synthesis, aligning with the principles of green chemistry by utilizing renewable starting materials. The ability to catalytically transform carbohydrates into functionalized C6 molecules like Hexane-1,2,3,6-tetrol is a key area of research in the development of next-generation biorefineries. acs.orgresearchgate.net

Overview of Polyol Chemistry and its Relevance to Hexane-1,2,3,6-tetrol

Polyols are characterized by the presence of multiple hydroxyl (-OH) groups, which impart specific properties such as high polarity, water solubility, and a propensity for hydrogen bonding. The arrangement of these hydroxyl groups in Hexane-1,2,3,6-tetrol, with a vicinal diol at one end (positions 1 and 2), an adjacent hydroxyl group (position 3), and a primary hydroxyl group at the other end (position 6), allows for a range of chemical transformations. evitachem.com

The stereochemistry of the hydroxyl groups is a critical aspect of the polyol's chemistry, influencing its physical properties and reactivity. acs.orgresearchgate.net The synthesis of Hexane-1,2,3,6-tetrol with controlled stereochemistry from chiral precursors like methyl glycosides is a notable achievement, as it allows for the production of enantiomerically pure or enriched products. acs.orgresearchgate.net This is particularly relevant for applications where specific molecular recognition or chiral properties are required. The reactions typical for polyols, such as esterification, etherification, and oxidation, can be selectively performed on Hexane-1,2,3,6-tetrol to create a variety of derivatives.

Positioning Hexane-1,2,3,6-tetrol as a Platform Chemical Intermediate

A platform chemical is a bio-derived molecule that can be converted into a wide range of value-added products. Hexane-1,2,3,6-tetrol is positioned as such an intermediate due to its versatile functionality. evitachem.com The four hydroxyl groups provide multiple reaction sites for building larger and more complex molecules.

In polymer chemistry, for instance, Hexane-1,2,3,6-tetrol can serve as a building block for synthesizing polyesters, polyurethanes, and alkyd resins. evitachem.comosti.gov The presence of four hydroxyl groups allows for the formation of highly cross-linked polymer networks, which can lead to materials with enhanced thermal and mechanical properties. The specific arrangement of the hydroxyl groups can also be exploited to create polymers with tailored architectures and functionalities. The bio-based origin of Hexane-1,2,3,6-tetrol makes it an attractive monomer for the production of sustainable polymers, reducing the reliance on fossil fuel-based feedstocks. evitachem.com

Detailed Research Findings

The synthesis of Hexane-1,2,3,6-tetrol from renewable resources is a subject of ongoing research. The following tables summarize key findings from studies on its catalytic production.

Table 1: Catalytic Synthesis of (2R,3S)-1,2,3,6-hexanetetrol from Methyl Glycosides

| Starting Material | Catalyst | Reaction Steps | Key Intermediates | Product | Stereopurity | Reference |

| Methyl α-D-2,3-dideoxy-galactopyranoside | Pt/SiAl | Methoxy bond hydrolysis and hydrogenation | - | (2R,3S)-1,2,3,6-hexanetetrol | >99% | sci-hub.se |

| Methyl glycosides | Pt-based catalysts | 1. Selective deoxydehydration and hydrogenation2. Methoxy bond hydrolysis and hydrogenation | Methyl dideoxy-glycosides | (2R,3S)-1,2,3,6-hexanetetrol | >92% | acs.orgresearchgate.net |

Table 2: General Reaction Conditions for Hexane-tetrol Synthesis

| Parameter | Value | Reference |

| Catalyst | Pt/SiAl, Pt/SiO2 | sci-hub.se |

| Solvent | Water | acs.orgresearchgate.net |

| Reaction | Methoxy bond hydrolysis, Hydrogenation | acs.orgresearchgate.net |

| Feedstock | Carbohydrates (Methyl glycosides) | acs.orgresearchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

84709-11-5 |

|---|---|

Fórmula molecular |

C6H14O4 |

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

hexane-1,2,3,6-tetrol |

InChI |

InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |

Clave InChI |

RLMXGBGAZRVYIX-UHFFFAOYSA-N |

SMILES canónico |

C(CC(C(CO)O)O)CO |

Origen del producto |

United States |

Synthetic Methodologies for Hexane 1,2,3,6 Tetrol

Catalytic Pathways from Biomass-Derived Feedstocks

The conversion of biomass into valuable platform chemicals like Hexane-1,2,3,6-tetrol (B12645697) is a key objective in the development of biorefineries. Catalytic processes are at the forefront of these efforts, offering selective and efficient routes from complex biomass-derived molecules to desired products.

Synthesis from Methyl Glycosides

Methyl glycosides, which can be readily obtained from the corresponding sugars found in biomass, serve as a viable starting material for the synthesis of hexane-tetrols with defined stereochemistry. acs.org This approach allows for the preservation of the chiral centers present in the original carbohydrate feedstock, leading to the production of optically active polyols. acs.org

A key strategy in the conversion of methyl glycosides to hexane-tetrols involves a two-step sequence of deoxydehydration (DODH) followed by hydrogenation. acs.org In the initial deoxydehydration step, vicinal diols within the methyl glycoside are converted to an alkene. This is followed by hydrogenation of the resulting unsaturated intermediate to yield a methyl dideoxy-glycoside. acs.org This sequence effectively removes two hydroxyl groups from the sugar backbone.

Once the methyl dideoxy-glycoside is formed, the subsequent step involves the hydrolysis of the methoxy bond, which converts the glycoside into a free sugar. acs.org This is then followed by a final hydrogenation step to yield the desired hexane-tetrol. acs.org This multi-step process has been shown to produce hexane-triols and -tetrols in high yields, ranging from 80% to 95%, while largely preserving the stereochemistry of the remaining hydroxyl groups with greater than 92% stereopurity. acs.org

Exploration of Bifunctional Metal-Acid Catalysts

The efficient conversion of biomass-derived feedstocks often requires catalysts with multiple functionalities to promote a sequence of reactions in a single pot. Bifunctional metal-acid catalysts have emerged as a promising solution for the synthesis of polyols, including hexane-tetrols. rsc.org

The design of effective bifunctional catalysts involves the careful selection of both a metal component for hydrogenation/dehydrogenation reactions and an acidic support to catalyze hydrolysis and dehydration reactions. A notable example is the use of platinum supported on silica-alumina (Pt/SiO2-Al2O3). rsc.org The platinum nanoparticles serve as the active metal sites, while the silica-alumina provides the necessary acidity.

The characterization of these catalysts is crucial to understanding their activity and selectivity. Techniques such as transmission electron microscopy (TEM) are used to determine the size and dispersion of the metal nanoparticles, while methods like ammonia temperature-programmed desorption (NH3-TPD) are employed to quantify the number and strength of the acid sites. The successful synthesis of these catalysts involves methods like incipient wetness impregnation to ensure a uniform distribution of the metal precursor on the acidic support. uu.nl

The interplay between the acid and metal sites on a bifunctional catalyst is critical for achieving high yields and selectivity of the desired hexane-tetrol. The acid sites are responsible for catalyzing the initial hydrolysis of the feedstock, such as the ring-opening of levoglucosanol to form intermediate species like 3,4-dideoxymannose and 3,4-dideoxyglucose. rsc.org

The metal sites, in turn, are responsible for the subsequent hydrogenation of these intermediates to the final tetrol product. rsc.org The proximity and balance between these two types of active sites can significantly influence the reaction pathway and minimize the formation of undesired byproducts. For instance, in the conversion of levoglucosanol to hexane-1,2,5,6-tetrol, a bifunctional Pt/SiO2-Al2O3 catalyst demonstrated high yields of up to 90% at 150°C. rsc.org The reaction proceeds through an acid-catalyzed hydrolysis followed by a metal-catalyzed hydrogenation, highlighting the synergistic action of the two catalytic functions. rsc.org

Data Tables

Table 1: Catalytic Performance in the Conversion of Levoglucosanol to Hexane-1,2,5,6-tetrol

| Catalyst | Temperature (°C) | Feed Concentration (wt%) | Tetrol Yield (%) | Reference |

| Pt/SiO2-Al2O3 | 150 | Not Specified | Up to 90 | rsc.org |

| Pt-WOx/TiO2 | Not Specified | 10-30 | > 90 | acs.org |

Table 2: Synthesis of Hexane-tetrols and -triols from Methyl Dideoxy-glycosides

| Product | Yield (%) | Stereopurity (%) | Reference |

| Hexane-triols and -tetrols | 80-95 | > 92 | acs.org |

Mechanistic Investigations of Hexane-1,2,5,6-tetrol Formation

The formation of hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol (lgol) is a multi-step process involving specific intermediates and reaction pathways over bifunctional catalysts. osti.govrsc.org A proposed reaction network involves an initial acid-catalyzed hydrolysis followed by metal-catalyzed hydrogenation. osti.gov The use of a bifunctional Pt/SiO2–Al2O3 catalyst can yield up to 90% tetrol from lgol in water at 150°C. rsc.org

Identification and Role of Key Reaction Intermediates (e.g., 3,4-dideoxymannose)

The conversion of lgol, which exists as threo- and erythro-isomers, begins with an acid-catalyzed hydrolysis to form key reaction intermediates. osti.govrsc.org Threo-lgol hydrolyzes to form 3,4-dideoxymannose (DDM), while erythro-lgol converts to 3,4-dideoxyglucose (DDG). osti.govrsc.org This selective hydrolysis can be achieved using an Amberlyst 70 acid catalyst at 100°C. osti.govrsc.org These dideoxysugar intermediates are crucial as their subsequent hydrogenation directly influences the stereochemistry of the final tetrol product. researchgate.net

The reaction pathway is outlined in the following table:

Table 1: Key Intermediates in Hexane-1,2,5,6-tetrol Synthesis| Starting Material | Catalyst/Conditions | Key Intermediate |

|---|---|---|

| threo-levoglucosanol (t-Lgol) | Acid-catalyzed hydrolysis | 3,4-dideoxymannose (DDM) |

| erythro-levoglucosanol (e-Lgol) | Acid-catalyzed hydrolysis | 3,4-dideoxyglucose (DDG) |

| DDM and DDG | 150°C (no catalyst) | 3,4-dideoxyfructose (DDF) |

Kinetics and Thermodynamics of Hydrogenation Steps

The kinetics of the conversion of levoglucosanol (Lgol) to hexane-1,2,5,6-tetrol have been investigated using a Pt-WOx/TiO2 catalyst. acs.org The rate of Lgol conversion was determined to be first-order with respect to the Lgol concentration, which suggests that the catalyst surface is not saturated with the reactant. acs.org In contrast, the reaction order for hydrogen (H2) was found to be zero. acs.org This indicates that the reaction mechanism may involve an irreversible, acid-catalyzed cleavage of the C-O bond in Lgol as the rate-limiting step, followed by a rapid hydrogenation of the resulting intermediates on metal sites that are saturated with hydrogen. acs.orgrsc.org In studies of n-hexane cracking, apparent activation energies have been reported in the range of 129 to 132 kJ/mol. mdpi.com

Stereoselective Synthesis Approaches for Hexane-1,2,5,6-tetrol

The stereochemistry of the starting levoglucosanol significantly influences the stereochemical outcome of the final hexane-1,2,5,6-tetrol product. acs.org The chiral anhydro-bridge of the precursor offers a pathway for controlling the product's stereochemistry. osti.gov

Control of Diastereomeric and Enantiomeric Excess

The synthesis process demonstrates a high degree of stereochemical preservation. When converting Lgol, most of the feed's stereochemistry is retained, with one study noting 91% preservation. acs.org Specifically, threo-Lgol is converted to (S,S)-tetrol, while erythro-Lgol yields (S,R)-tetrol. acs.org The hydrogenation of DDM over a Pt/SiO2 catalyst produces cis-tetrol, whereas the hydrogenation of DDG yields trans-tetrol. osti.govrsc.org

The diastereomeric composition of the final product can be controlled by managing the reaction conditions to favor direct hydrogenation over the competing aldose-ketose isomerization. osti.gov Furthermore, one of the diastereomers, (S,R)-HT, can be isolated and made chirally pure through specific crystallization techniques from hot 1,4-dioxane. researchgate.net

Table 2: Stereoselective Hydrogenation of Intermediates

| Intermediate | Hydrogenation Product | Stereochemistry |

|---|---|---|

| 3,4-dideoxymannose (DDM) | cis-tetrol | (S,S)-tetrol |

| 3,4-dideoxyglucose (DDG) | trans-tetrol | (S,R)-tetrol |

| 3,4-dideoxyfructose (DDF) | ~1:1 mixture of cis- and trans-tetrol | Loss of C2 stereocenter |

Strategies for Preserving Stereocenters During Conversion

The primary challenge to preserving stereochemistry during the conversion of Lgol to tetrol is the aldose-ketose isomerization that erases the C2 stereocenter. osti.govrsc.org A key strategy to overcome this is the use of bifunctional catalysts that combine both metal and acid sites, such as Pt/SiO2-Al2O3. researchgate.netuu.nl These catalysts facilitate the initial acid-catalyzed hydrolysis and the subsequent metal-catalyzed hydrogenation to occur in a more concerted fashion and at lower temperatures, which suppresses the isomerization to DDF. researchgate.net This approach ensures that the stereocenters of the remaining hydroxyl groups are largely preserved, achieving a stereopurity greater than 92%. researchgate.net

Batch and Continuous Flow Reactor Systems for Hexane-1,2,5,6-tetrol Synthesis

The synthesis typically involves the catalytic conversion of levoglucosanol (Lgol) over a bifunctional catalyst. osti.govresearchgate.net One such catalyst used is Platinum-Tungsten oxide on a Titania support (Pt-WOx/TiO2). acs.org In this process, the reaction rate is observed to be first-order concerning the concentration of levoglucosanol, which suggests that the catalyst surface is not saturated with the reactant. acs.org Conversely, the reaction order for hydrogen is zero, indicating that the metal sites on the catalyst are likely saturated with hydrogen. acs.org

Another effective catalyst system is Platinum on a Silica-Alumina support (Pt/SiO2-Al2O3). osti.govresearchgate.net This bifunctional catalyst, possessing both metal (Pt) and acid (SiAl) sites, has demonstrated high yields of Hexane-1,2,5,6-tetrol from levoglucosanol in an aqueous medium. osti.govresearchgate.net

The reaction pathway involves the acid-catalyzed hydrolysis of threo- and erythro-levoglucosanol to form 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), respectively. osti.govresearchgate.net These intermediates are then hydrogenated over the metal catalyst to yield the corresponding diastereomers of Hexane-1,2,5,6-tetrol. osti.govresearchgate.net

Batch Reactor Systems

In a batch reactor setup, the reactants and catalyst are loaded into the reactor, and the reaction is allowed to proceed for a set amount of time under specific temperature and pressure conditions. Research has shown high yields of Hexane-1,2,5,6-tetrol in batch reactors. For instance, using a Pt/SiO2-Al2O3 catalyst at 150°C, a yield of up to 90% has been achieved. osti.govresearchgate.net

| Parameter | Value | Catalyst | Yield |

| Reactor Type | Batch | Pt/SiO2-Al2O3 | 91% |

| Temperature | 150°C | ||

| Substrate | Levoglucosanol |

This interactive table summarizes the typical conditions and outcomes for the batch synthesis of Hexane-1,2,5,6-tetrol.

Continuous Flow Reactor Systems

Continuous flow reactors offer the advantage of continuous production and potentially better control over reaction parameters. In the synthesis of Hexane-1,2,5,6-tetrol, a continuous flow system was utilized with a Pt-WOx/TiO2 catalyst. acs.org While this system maintained a high selectivity of over 90% for the desired tetrol, catalyst deactivation was observed over time. acs.org This deactivation was primarily attributed to carbon deposition on the catalyst surface, along with some initial leaching of tungsten. acs.org

Despite the deactivation, the catalyst was found to be partially regenerable through a process of calcination and reduction. acs.org This highlights a key challenge and an area for further development in the continuous production of Hexane-1,2,5,6-tetrol.

| Parameter | Observation | Catalyst |

| Reactor Type | Continuous Flow | Pt-WOx/TiO2 |

| Selectivity | >90% | |

| Catalyst Stability | Deactivation over time | |

| Cause of Deactivation | Carbon deposition, Tungsten leaching | |

| Catalyst Regeneration | Partially successful with calcination and reduction |

This interactive table outlines the findings from the use of a continuous flow reactor for Hexane-1,2,5,6-tetrol synthesis.

Stereochemistry and Isomerism of Hexane 1,2,3,6 Tetrol

Characterization of Diastereomers and Chiral Forms

The hexane-1,2,3,6-tetrol (B12645697) molecule possesses chiral centers, leading to the existence of various stereoisomers. One specific chiral form that has been synthesized and characterized is (2R,3S)-1,2,3,6-hexanetetrol. researchgate.net The stereochemical configuration of this diastereomer is defined by the spatial arrangement of the hydroxyl groups at the C-2 and C-3 positions.

The characterization of these stereoisomers relies on analytical techniques that are sensitive to the three-dimensional structure of molecules. While detailed spectroscopic data for all possible diastereomers of hexane-1,2,3,6-tetrol is not extensively documented in publicly available literature, the synthesis of the (2R,3S) form from precursors with known stereochemistry allows for its unambiguous assignment. researchgate.net

The physical and chemical properties of each diastereomer, such as melting point, boiling point, and optical rotation, are expected to differ. These differences are critical for their separation and purification, as well as for their potential applications where specific stereochemistries are required.

Impact of Feedstock Stereochemistry on Product Distribution

The stereochemical outcome of hexane-1,2,3,6-tetrol synthesis is highly dependent on the stereochemistry of the starting materials, a principle that is fundamental in stereoselective synthesis. Research has demonstrated that acyclic polyols with controlled stereochemistry can be synthesized from methyl glycosides, which are derived from biomass. researchgate.net

In a specific example, (2R,3S)-1,2,3,6-hexanetetrol has been produced from methyl glycoside precursors. researchgate.net The synthesis involves a route that largely preserves the stereocenters of the remaining hydroxyl groups from the starting material, achieving a stereopurity of over 92%. researchgate.net This high degree of stereochemical control is crucial as it dictates the isomeric form of the final tetrol product.

This approach is part of a broader strategy of utilizing the "chiral pool," where abundant and enantiomerically pure natural products like carbohydrates serve as starting materials for the synthesis of complex chiral molecules. nih.gov The inherent chirality of the feedstock is transferred to the product, minimizing the need for chiral resolutions or asymmetric synthesis steps.

Mitigation of Stereocenter Loss in Synthetic Pathways

The preservation of stereochemical integrity during a chemical transformation is a significant challenge in synthetic chemistry. In the synthesis of polyols from biomass-derived feedstocks, the potential for loss of stereocenters exists, often through isomerization reactions. For instance, in the synthesis of the related compound hexane-1,2,5,6-tetrol from levoglucosanol, an aldose-ketose isomerization can erase the stereocenter at the C-2 position. osti.gov

This isomerization of an aldose intermediate to a ketose leads to a loss of stereochemical information, resulting in a mixture of diastereomers upon subsequent hydrogenation. osti.gov Specifically, the formation of 3,4-dideoxyfructose (DDF) as an intermediate in the synthesis of hexane-1,2,5,6-tetrol leads to a nearly 1:1 mixture of the cis- and trans-tetrol products. osti.govrsc.org

To mitigate this loss of stereocontrol, reaction conditions can be optimized. For example, employing a bifunctional metal-acid catalyst can facilitate the reaction at lower temperatures, thereby suppressing the isomerization pathway. researchgate.net By carefully selecting catalysts and reaction parameters, the desired stereoisomer of the polyol can be obtained in higher yield and purity, avoiding the formation of undesired diastereomeric mixtures. This principle of catalyst and condition optimization is broadly applicable to the stereoselective synthesis of other polyols, including hexane-1,2,3,6-tetrol.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, offering detailed information about the connectivity and stereochemistry of the compound. sielc.com For a molecule like Hexane-1,2,3,6-tetrol (B12645697), a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of Hexane-1,2,3,6-tetrol is predicted to show a complex pattern of signals due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl groups, causing protons on carbons bearing an -OH group (carbinol protons) to appear further downfield (higher ppm) compared to those on the alkyl chain. The integration of the signals corresponds to the number of protons in a given environment. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which provides critical information about the connectivity of the molecule.

Based on the structure of Hexane-1,2,3,6-tetrol (HO-CH₂-CH(OH)-CH(OH)-CH₂-CH=CH₂), the following table outlines the expected signals. Note that the exact chemical shifts and coupling constants (J-values) would need to be determined empirically.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H1 (a,b) | ~3.4 - 3.7 | Multiplet | Diastereotopic protons on C1 adjacent to a chiral center (C2). |

| H2 | ~3.6 - 3.9 | Multiplet | Carbinol proton on a chiral center, coupled to H1 and H3. |

| H3 | ~3.5 - 3.8 | Multiplet | Carbinol proton on a chiral center, coupled to H2 and H4. |

| H4 (a,b) | ~2.1 - 2.4 | Multiplet | Diastereotopic protons adjacent to a chiral center (C3) and an alkene. |

| H5 | ~5.7 - 5.9 | Multiplet | Vinylic proton, coupled to H4 and H6 protons. |

| H6 (a,b) | ~5.0 - 5.3 | Multiplets | Terminal vinylic protons, showing both geminal and vicinal coupling. |

| -OH | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and temperature. |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. For Hexane-1,2,3,6-tetrol, six distinct signals are expected, corresponding to the six carbon atoms in the backbone. The chemical shifts of carbons bonded to oxygen atoms are significantly higher than those of the alkyl carbons due to the deshielding effect of the electronegative oxygen.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 | ~65 - 70 | Primary alcohol carbon (-CH₂OH). |

| C2 | ~70 - 78 | Secondary alcohol carbon (-CHOH-). |

| C3 | ~70 - 78 | Secondary alcohol carbon (-CHOH-). |

| C4 | ~30 - 38 | Methylene carbon adjacent to alkene (-CH₂-). |

| C5 | ~135 - 140 | Vinylic carbon (-CH=). |

| C6 | ~115 - 120 | Terminal vinylic carbon (=CH₂). |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of Hexane-1,2,3,6-tetrol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, showing correlations between H1/H2, H2/H3, H3/H4, H4/H5, and H5/H6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum (e.g., H1 with C1, H2 with C2, etc.).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Hexane-1,2,3,6-tetrol is expected to be dominated by absorptions from its hydroxyl (-OH) and alkane/alkene (C-H, C-O, C=C) groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Broad, Strong |

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-H Stretch (sp² Vinylic) | 3010 - 3100 | Medium |

| C=C Stretch (Alkene) | 1640 - 1680 | Weak to Medium |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| =C-H Bend (Out-of-plane) | 910 - 990 | Strong |

The presence of a very broad and strong absorption band in the 3200-3500 cm⁻¹ region is a definitive indicator of the hydroxyl groups. researchgate.net Strong C-O stretching bands confirm the alcohol functionality, while peaks in the 3010-3100 cm⁻¹ and 1640-1680 cm⁻¹ regions would confirm the presence of the carbon-carbon double bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For Hexane-1,2,3,6-tetrol (C₆H₁₄O₄), the molecular weight is 150.17 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 150.

The fragmentation pattern is key to confirming the structure. Polyols like Hexane-1,2,3,6-tetrol typically undergo characteristic fragmentation pathways:

Loss of water (H₂O): A prominent peak at M-18 (m/z 132) is expected due to the facile elimination of water from the alcohol groups.

Alpha-cleavage: Fission of the C-C bond adjacent to an oxygen atom is a common pathway for alcohols. This would lead to various fragment ions. For example, cleavage between C1 and C2 could yield a [CH₂OH]⁺ ion at m/z 31. Cleavage between C2 and C3 could also lead to stable, oxygen-containing fragments.

Cleavage of the carbon chain: The aliphatic backbone can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 150 | [C₆H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 132 | [C₆H₁₂O₃]⁺ | Loss of H₂O from M⁺ |

| 119 | [C₅H₁₁O₃]⁺ | Loss of CH₂OH from M⁺ |

| 101 | [C₅H₉O₂]⁺ | Loss of H₂O from m/z 119 |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or Acylium ion fragment |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at C1-C2 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of Hexane-1,2,3,6-tetrol and for its quantification in mixtures. creative-proteomics.com Due to the high polarity of the four hydroxyl groups, reversed-phase HPLC (using a nonpolar stationary phase like C18) can be challenging, as the compound may elute very early with insufficient retention.

A more suitable approach would be Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This combination allows for the effective retention and separation of highly polar compounds like polyols.

For detection, since Hexane-1,2,3,6-tetrol lacks a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) would be required. creative-proteomics.com

| Parameter | Condition |

|---|---|

| Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | e.g., Amide, Diol, or bare Silica phase; 3.5 µm, 4.6 x 150 mm |

| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile/Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

An extensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of Hexane-1,2,3,6-tetrol. Consequently, detailed information regarding its crystalline structure, such as unit cell parameters, space group, and precise atomic coordinates, is not publicly available at this time.

While general chemical and physical properties of Hexane-1,2,3,6-tetrol are documented, the experimental determination of its three-dimensional lattice and the arrangement of molecules within a crystalline solid remains an area for future research. X-ray diffraction is a pivotal technique for elucidating such structural details, which are fundamental to understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism.

For related compounds, such as the isomeric Hexane-1,2,5,6-tetrol, research has been conducted on its use as a building block for crystalline mesoporous polyboronates, where X-ray diffraction was employed to confirm the crystalline nature of the resulting materials. However, this does not provide direct crystallographic data for the specific isomer Hexane-1,2,3,6-tetrol.

Further investigation through experimental crystallographic studies would be necessary to establish the definitive solid-state structure of Hexane-1,2,3,6-tetrol. Such research would provide valuable insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding, which are dictated by the arrangement of its four hydroxyl groups.

Chemical Transformations and Reactivity of Hexane 1,2,3,6 Tetrol

Oxidation Pathways and Derivative Synthesis

There is currently no available scientific literature detailing the oxidation pathways of Hexane-1,2,3,6-tetrol (B12645697) or the synthesis of its derivatives through oxidation.

Reduction Reactions and Product Diversification

Information regarding the reduction reactions of Hexane-1,2,3,6-tetrol and the diversification of products through such reactions is not present in the reviewed scientific literature.

Substitution Reactions for Functional Group Modification

No studies detailing the substitution reactions of the hydroxyl groups of Hexane-1,2,3,6-tetrol for the purpose of functional group modification have been found in the available literature.

Mechanistic Studies of Hydroxyl Group Reactivity

There is a lack of mechanistic studies in the scientific literature that investigate the specific reactivity of the hydroxyl groups of Hexane-1,2,3,6-tetrol.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in detailing the electronic structure of Hexane-1,2,3,6-tetrol (B12645697). These calculations can determine key electronic properties that govern its reactivity.

Key Electronic Properties and Reactivity Descriptors:

| Property | Description | Theoretical Value (Illustrative) |

| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the energy of the outermost electrons and is related to the molecule's ability to donate electrons. A higher HOMO energy indicates greater reactivity as a nucleophile. | - |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the energy of the lowest energy state for an added electron and is related to the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. | - |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. | - |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which reveals regions of positive and negative potential. It helps in predicting sites for electrophilic and nucleophilic attack. For Hexane-1,2,3,6-tetrol, the hydroxyl groups would be expected to show negative potential, indicating their nucleophilic character. | - |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. This can be calculated using various population analysis schemes (e.g., Mulliken, NBO). The oxygen atoms of the hydroxyl groups are expected to carry partial negative charges, while the hydrogen atoms of the hydroxyl groups and the carbon atoms bonded to them will have partial positive charges. | - |

Note: The table presents illustrative properties that can be calculated. Specific values for Hexane-1,2,3,6-tetrol would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis

The flexible six-carbon chain of Hexane-1,2,3,6-tetrol allows for a multitude of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable, low-energy conformations and the energetic barriers between them.

Potential Stable Conformations of Hexane-1,2,3,6-tetrol:

| Conformation Type | Description | Key Dihedral Angles |

| Extended Chain | A linear-like arrangement of the carbon backbone. | C-C-C-C dihedral angles are close to 180° (anti-periplanar). |

| Folded Conformations | The carbon chain folds back on itself, often stabilized by intramolecular hydrogen bonds between hydroxyl groups. | A variety of gauche and anti C-C-C-C dihedral angles. |

Note: This table illustrates the types of conformations that could be investigated. The actual stable conformers and their relative energies would be determined through simulation.

Reaction Pathway Analysis using Computational Chemistry

Computational chemistry can be used to model and analyze the mechanisms of chemical reactions involving Hexane-1,2,3,6-tetrol. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. This information is crucial for understanding reaction rates and predicting the feasibility of a particular transformation.

For Hexane-1,2,3,6-tetrol, computational methods could be applied to study reactions such as:

Oxidation: The hydroxyl groups are susceptible to oxidation to form aldehydes, ketones, or carboxylic acids.

Esterification: Reaction of the hydroxyl groups with carboxylic acids or their derivatives.

Dehydration: Elimination of water to form unsaturated compounds.

By calculating the energy profiles for different possible reaction pathways, researchers can determine the most likely mechanism and predict the major products.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, which serve as experimental fingerprints of a molecule.

Predicted Spectroscopic Data for Hexane-1,2,3,6-tetrol:

| Spectroscopic Technique | Predicted Features |

| Infrared (IR) Spectroscopy | Calculations can predict the vibrational frequencies and intensities. For Hexane-1,2,3,6-tetrol, strong, broad absorptions in the 3200-3600 cm⁻¹ region due to O-H stretching of the hydroxyl groups would be expected. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. The predicted spectra would show distinct signals for the different hydrogen and carbon atoms in the molecule, influenced by their local chemical environment. The chemical shifts of the protons on the carbons bearing hydroxyl groups would be expected to be in the 3.5-4.5 ppm range. |

| Mass Spectrometry (MS) | While not a direct prediction from quantum chemistry in the same way as IR or NMR, computational methods can help in understanding fragmentation patterns observed in mass spectra by calculating the energies of different fragment ions. |

These computational predictions can be compared with experimental spectra to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectral data.

Derivatives and Materials Science Applications of Hexane 1,2,3,6 Tetrol

Hexane-1,2,5,6-tetrol as a Polymer Precursor

The presence of four hydroxyl groups makes Hexane-1,2,5,6-tetrol a suitable monomer for polycondensation reactions, enabling the synthesis of a variety of polymers. Its potential applications include the production of polyesters, alkyd resins, and polyurethanes. rsc.org

Hexane-1,2,5,6-tetrol can serve as a monomer in the synthesis of polyesters through reactions with dicarboxylic acids and polyurethanes via reactions with diisocyanates. In such polycondensation reactions, the tetrol can act as a cross-linker. The control over the ratio of the tetrol to a diacid, for instance, can lead to the production of polyesters with distinct morphologies. researchgate.net

In one study, Hexane-1,2,5,6-tetrol was utilized as a branching agent in the synthesis of a high molecular weight biobased and biodegradable polyester, specifically poly(pentylene adipate-co-terephthalate). The inclusion of this tetrol was intended to better mimic the structure of materials like linear low-density polyethylene (LLDPE), potentially improving properties for applications such as film-blowing. researchgate.net

The unique stereochemistry and flexible ethane bridge of Hexane-1,2,5,6-tetrol offer the potential to create polymers with tailored architectures and functionalities. The chirality of the tetrol monomer can directly influence the helical structure of the resulting polymer chains, a concept powerfully demonstrated in the synthesis of chiral polyboronates. This illustrates a method for transferring chirality from a small, bio-based molecule to a larger macromolecular structure. While its application in synthesizing polyboronates is well-documented, its broader potential as a chemical intermediate for novel polymer architectures is an area of ongoing interest.

Integration into Mesoporous Chiral Materials (e.g., Polyboronates)

A significant application of Hexane-1,2,5,6-tetrol is in the synthesis of novel mesoporous chiral polyboronates. These materials are formed through a facile and benign condensation process, yielding sustainable materials with unique structural properties. nih.gov

Novel mesoporous chiral polyboronates are synthesized through the condensation of Hexane-1,2,5,6-tetrol with simple aromatic diboronic acids, such as 1,3-benzenediboronic acid. researchgate.netacs.org This reaction involves the formation of five-membered boronate ester rings between the 1,2-diol moieties of the tetrol and the boronic acid groups. The process is conducted at room temperature and does not require special conditions like a vacuum or inert atmosphere. acs.org The resulting mesoporous polyboronates precipitate spontaneously from the reaction mixture, simplifying the workup procedure. nih.gov The three-dimensional nature of these materials arises from the entanglement of individual one-dimensional polymeric chains. researchgate.net

The chirality of Hexane-1,2,5,6-tetrol, which is typically obtained as a mixture of the (S,R)-HT (meso) and (S,S)-HT diastereomers, significantly determines the properties of the resulting mesoporous polymers. nih.govresearchgate.net The diastereomeric purity of the tetrol has a direct correlation with the specific surface area and specific pore volume of the synthesized polyboronates. The chirality of the tetrol is thought to induce coiling of the polymer chain, which allows for the interweaving of the polymeric chains. researchgate.net

The properties of the resulting materials, such as BET surface areas (SAs) and pore volumes (PVs), are strongly dependent on the diastereomeric excess of the tetrol and the meta/para orientation of the boronic acids on the phenyl ring. researchgate.net This indicates a strong influence of the curvature of the 1D polymeric chains on the final material's properties. researchgate.net These materials exhibit variably sized mesopores, primarily in the 5–50 nm range. researchgate.net

Below is a table summarizing the influence of Hexane-1,2,5,6-tetrol's diastereomeric excess and the type of diboronic acid used on the surface area and pore volume of the resulting polyboronates.

| Diastereomeric Excess (d.e.) of (R,S)-HT | Aromatic Diboronic Acid | Solvent | BET Surface Area (m²/g) | Pore Volume (mL/g) |

| 98% | 1,4-Benzenediboronic Acid | THF | 30 | 0.15 |

| 38% | 1,4-Benzenediboronic Acid | THF | 65 | 0.36 |

| 98% | 1,3-Benzenediboronic Acid | THF | 90 | 0.44 |

| 38% | 1,3-Benzenediboronic Acid | THF | 75 | 0.41 |

| 98% | 1,3-Benzenediboronic Acid | Acetone | 50 | 0.25 |

This data is derived from research on the synthesis of mesoporous polyboronates. researchgate.net

The mesoporous nature and chiral architecture of polyboronates derived from Hexane-1,2,5,6-tetrol make them promising candidates for advanced catalytic supports and sorbents. The crystalline structure and variably sized mesopores can provide a high surface area and active sites for catalytic reactions or selective adsorption of molecules. researchgate.net While this is a promising area of application, further research is needed to fully explore the potential of these materials in catalysis and separation technologies.

No Information Available for Hexane-1,2,3,6-tetrol (B12645697) in Functional Materials

Extensive research has been conducted to gather information on the chemical compound "Hexane-1,2,3,6-tetrol," specifically focusing on its derivatives and applications in materials science, particularly within the domain of functional materials. Despite a thorough search of scientific literature and academic databases, no research findings, data, or publications were identified for this specific isomer in the requested context.

It is important to note that a closely related isomer, Hexane-1,2,5,6-tetrol , is the subject of significant research in the field of materials science. Studies on Hexane-1,2,5,6-tetrol detail its use as a biobased building block for the synthesis of sustainable and chiral crystalline mesoporous polyboronates. These materials exhibit potential applications in various fields due to their unique structural properties.

However, as per the strict adherence to the requested subject of "Hexane-1,2,3,6-tetrol," no information regarding its derivatives or use in functional materials could be found. Therefore, the subsequent sections of the requested article, including data tables and detailed research findings, cannot be provided.

Should research on "Hexane-1,2,3,6-tetrol" become available in the future, this topic may be revisited. At present, the scientific community's focus appears to be on other isomers of hexane-tetrol for applications in materials science.

Future Research Directions and Sustainable Development

Advancements in Catalytic Efficiency and Selectivity

Future research into the synthesis of Hexane-1,2,3,6-tetrol (B12645697) would need to prioritize the development of highly efficient and selective catalytic systems. A primary challenge will be to control the regioselectivity and stereoselectivity of hydroxylation or other synthetic routes to favor the 1,2,3,6-positioning of the hydroxyl groups. Drawing parallels from the more studied Hexane-1,2,5,6-tetrol, research could focus on:

Novel Catalyst Design: Investigating bifunctional catalysts with precisely tuned metal and acid sites could be a promising avenue. For related polyols, catalysts like platinum supported on mixed oxides (e.g., Pt/SiO₂-Al₂O₃) have shown high yields. osti.gov Tailoring the catalyst support and the active metal phase will be crucial for directing the reaction pathway towards Hexane-1,2,3,6-tetrol.

Reaction Pathway Engineering: A thorough understanding of the reaction mechanism is essential for optimizing selectivity. For other hexane-tetrols, intermediates like dideoxysugars have been identified. researchgate.net Future studies on Hexane-1,2,3,6-tetrol should aim to identify its specific reaction intermediates to minimize the formation of by-products and other isomers.

Process Optimization: Systematic investigation of reaction parameters such as temperature, pressure, solvent, and substrate concentration will be necessary to maximize the yield and purity of Hexane-1,2,3,6-tetrol.

Exploration of Novel Applications in Specialty Chemicals

The unique arrangement of hydroxyl groups in Hexane-1,2,3,6-tetrol suggests its potential as a versatile building block for a range of specialty chemicals. Future research should explore its utility in the following areas:

Polymer Synthesis: The four hydroxyl groups offer multiple sites for polymerization reactions. Its potential as a monomer or cross-linking agent in the production of polyesters, polyurethanes, and other polymers with unique thermal and mechanical properties should be investigated. For comparison, Hexane-1,2,5,6-tetrol has been explored as a branching agent in copolyesters.

Surfactants and Emulsifiers: The polyol structure of Hexane-1,2,3,6-tetrol could be chemically modified to create novel surfactants with tailored hydrophilic-lipophilic balances, finding applications in cosmetics, food, and industrial formulations.

Fine Chemical Synthesis: The chiral centers in Hexane-1,2,3,6-tetrol make it an attractive starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Integration into Biorefinery Value Chains

For Hexane-1,2,3,6-tetrol to be a sustainable chemical, its production should ideally be integrated into existing biorefinery value chains. Future research in this area should focus on:

Bio-based Feedstocks: Investigating the synthesis of Hexane-1,2,3,6-tetrol from renewable biomass sources is a key sustainability goal. While significant research has focused on producing other hexane-tetrols from cellulose-derived levoglucosanol, similar pathways for the 1,2,3,6-isomer are yet to be established. researchgate.net

Process Integration: Developing a process that can be seamlessly integrated with existing biorefinery infrastructure will be crucial for economic viability. This includes utilizing common intermediates and developing energy-efficient separation and purification techniques.

Circular Economy Principles: Research should also consider the end-of-life of products derived from Hexane-1,2,3,6-tetrol, aiming for biodegradability or recyclability to contribute to a circular economy.

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of Hexane-1,2,3,6-tetrol will present several challenges that require dedicated research and development. Key considerations include:

Catalyst Stability and Reusability: For an economically viable process, the catalyst must exhibit high stability and be easily recyclable over multiple production cycles. Studies on catalyst deactivation and regeneration will be paramount. Research on catalysts for Hexane-1,2,5,6-tetrol production has shown that deactivation can occur due to carbon deposition. acs.org

Reactor Design: The choice of reactor (e.g., batch vs. continuous flow) will significantly impact the process efficiency and scalability. Continuous flow reactors often offer better control over reaction parameters and are more amenable to large-scale production. acs.org

Downstream Processing: Developing efficient and cost-effective methods for separating and purifying Hexane-1,2,3,6-tetrol from the reaction mixture is a critical aspect of industrial production. This may involve techniques such as crystallization, chromatography, or membrane filtration.

Q & A

Basic: What synthetic methodologies are recommended for producing Hexane-1,2,3,6-tetrol from bio-renewable precursors?

Answer:

Synthesis typically involves catalytic upgrading of bio-derived intermediates. For example, levoglucosanol (from cellulose pyrolysis) can be hydrogenolyzed using bifunctional catalysts (e.g., Pt-WOx/TiO₂) to achieve regioselective C–O bond cleavage and hydroxyl group retention. Key parameters include:

- Catalyst design : Balancing metal sites (for hydrogenation) and acid sites (for dehydration) to control stereochemistry .

- Solvent systems : Water or polar aprotic solvents enhance selectivity by stabilizing intermediates .

- Validation : Use ¹³C NMR (e.g., δ 72–74 ppm for hydroxylated carbons) and HRMS ([M+H⁺] ~247.16 Da) to confirm structure .

Basic: Which analytical techniques are critical for confirming the structure and purity of Hexane-1,2,3,6-tetrol?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and regiochemistry. For example, vicinal diols show coupling constants (J = 6–8 Hz) in ¹H NMR, while ¹³C NMR distinguishes carbons adjacent to hydroxyl groups (δ 63–75 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H⁺] deviation <5 ppm) .

- Chromatography : GC-MS with polar columns (e.g., DB-WAX) separates isomers; retention indices and fragmentation patterns validate purity .

Advanced: How can experimental designs evaluate the impact of catalyst composition on stereoselectivity during synthesis?

Answer:

- Multivariate testing : Vary metal/acid site ratios (e.g., Pt loading vs. WOx coverage) and track stereochemical outcomes via 2D NMR (e.g., NOESY for spatial proximity of hydroxyl groups) .

- Kinetic profiling : Use in situ IR spectroscopy to monitor intermediate formation (e.g., carbonyl intermediates during dehydration) and correlate with enantiomeric excess (ee) .

- Computational modeling : DFT calculations predict transition-state energies for competing stereochemical pathways .

Advanced: How can kinetic models be developed to predict thermal decomposition behavior of Hexane-1,2,3,6-tetrol?

Answer:

- Pyrolysis experiments : Conduct in a jet-stirred reactor (JSR) at 500–1100 K and pressures of 1–10 atm to identify primary decomposition products (e.g., aldehydes, CO) .

- Mechanistic modeling : Use software like CHEMKIN to integrate species-specific rate rules (e.g., β-scission of C–C bonds adjacent to hydroxyl groups) and validate against experimental speciation data .

Advanced: How can contradictions in stereochemical outcomes across studies be resolved?

Answer:

- Systematic replication : Reproduce experiments under identical conditions (solvent, catalyst pretreatment) while varying one parameter (e.g., pH) to isolate confounding factors .

- Cross-validation : Compare results from independent techniques (e.g., X-ray crystallography vs. optical rotation) to confirm stereochemical assignments .

- Meta-analysis : Aggregate literature data to identify trends (e.g., acidic supports favoring cis-diol formation) .

Basic: What solvent systems optimize extraction and purification of Hexane-1,2,3,6-tetrol from complex mixtures?

Answer:

- Liquid-liquid extraction : Use hexane/ethyl acetate biphasic systems to isolate non-polar byproducts, leaving the tetrol in the polar phase .

- Greener alternatives : Ionic liquids (e.g., [BMIM][BF₄]) or supercritical CO₂ improve extraction efficiency while reducing environmental impact .

- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation of hydroxyl groups .

Advanced: How can the stability of Hexane-1,2,3,6-tetrol under varying pH and temperature conditions be systematically studied?

Answer:

- Accelerated stability testing : Incubate samples at 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via HPLC-ELSD (evaporative light scattering detection) .

- Mechanistic insights : Use LC-MS to identify degradation products (e.g., cyclic ethers from intramolecular dehydration) and propose degradation pathways .

Advanced: What computational approaches predict the reactivity of Hexane-1,2,3,6-tetrol in novel catalytic systems?

Answer:

- Molecular dynamics (MD) simulations : Model solvent-catalyst interactions to predict regioselectivity in aqueous vs. organic media .

- Machine learning : Train models on existing kinetic data (e.g., activation energies for C–O bond cleavage) to forecast performance of untested catalysts .

- Transition-state theory : Calculate activation barriers for competing pathways (e.g., hydrogenolysis vs. dehydration) using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.